2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide
Description
Properties
IUPAC Name |
2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23F3N4O4/c1-2-9-25-10-7-18(8-11-25)16(28)26(17(29)24-18)12-15(27)23-13-3-5-14(6-4-13)30-19(20,21)22/h3-6H,2,7-12H2,1H3,(H,23,27)(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPICYBHPHWRBAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC2(CC1)C(=O)N(C(=O)N2)CC(=O)NC3=CC=C(C=C3)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23F3N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide (CAS No. 941880-33-7) has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its synthesis, structural characteristics, and biological activities based on diverse research findings.
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of 428.4 g/mol. The structure includes a triazaspirodecane core, which is known for its ability to interact with various biological targets.
Table 1: Structural Properties
| Property | Value |
|---|---|
| Molecular Formula | C19H23F3N4O |
| Molecular Weight | 428.4 g/mol |
| CAS Number | 941880-33-7 |
| SMILES | CCCN1CCC2(CC1)NC(=O)N(CC(=O)Nc1ccc(OC(F)(F)F)cc1)C2=O |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the triazaspiro framework and subsequent functionalization to introduce the acetamide and trifluoromethoxy groups. The detailed synthetic route is often proprietary but generally follows established methodologies for similar compounds.
Anticonvulsant Activity
Research indicates that derivatives of triazaspiro compounds exhibit anticonvulsant properties. For instance, studies have shown that certain analogs demonstrate significant efficacy in animal models of epilepsy, particularly in the maximal electroshock (MES) test. The structure-activity relationship (SAR) suggests that modifications to the phenyl ring can enhance anticonvulsant activity .
Neurotoxicity Assessment
While evaluating the anticonvulsant effects, neurotoxicity is also a critical parameter. Preliminary studies have indicated that certain derivatives may exhibit neurotoxic effects at higher doses, which is a common concern in drug development .
Case Studies
A notable study involving similar compounds demonstrated that modifications at specific positions on the aromatic ring significantly influenced both anticonvulsant efficacy and neurotoxicity profiles. For example, compounds with trifluoromethyl substitutions showed enhanced activity compared to their non-fluorinated counterparts .
Pharmacological Insights
The pharmacological profile of This compound suggests a mechanism involving modulation of neurotransmitter systems or ion channels associated with seizure activity. The presence of the trifluoromethoxy group is hypothesized to enhance lipophilicity and central nervous system penetration, potentially leading to improved therapeutic outcomes.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for constructing the spirocyclic core of this compound?
- The spirocyclic 1,3,8-triazaspiro[4.5]decane core can be synthesized via cyclization reactions. A common approach involves reacting a propyl-substituted diazepine precursor with a ketone or aldehyde under acidic conditions to form the spiro center. Subsequent functionalization of the acetamide group and trifluoromethoxyphenyl substitution is achieved using coupling agents like EDC/HOBT in anhydrous solvents (e.g., DMF) .
- Key Step : Cyclization at 80–100°C with catalytic p-toluenesulfonic acid (PTSA) to optimize ring formation .
Q. How can the molecular structure be validated post-synthesis?
- Use X-ray crystallography to confirm the spirocyclic geometry and substituent orientations (e.g., propyl group at C8) .
- Spectroscopic Analysis :
- NMR : and NMR to verify proton environments (e.g., spiro NH at δ 8.2–8.5 ppm, trifluoromethoxy group at δ 4.3–4.5 ppm) .
- HRMS : Confirm molecular formula (e.g., [M+H] expected for CHFNO) .
Q. What preliminary assays are suitable for evaluating bioactivity?
- In Vitro Screening :
- Enzyme Inhibition : Test against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ kinase assay) due to structural similarity to spirocyclic kinase inhibitors .
- Anticonvulsant Potential : Employ maximal electroshock (MES) or pentylenetetrazole (PTZ) seizure models in rodents, referencing analogs with anticonvulsant activity .
Advanced Research Questions
Q. How can reaction yields be improved for introducing the 8-propyl group?
- Optimization Strategies :
- Use Grignard reagents (e.g., propylmagnesium bromide) in THF at −78°C to minimize side reactions during alkylation .
- Employ microwave-assisted synthesis to reduce reaction time (e.g., 30 min at 120°C vs. 6 hrs conventional) and improve regioselectivity .
- Purification : Silica gel chromatography with ethyl acetate/hexane (3:7) to isolate the propyl-substituted intermediate .
Q. How to resolve contradictions in reported biological activity data for similar spirocyclic compounds?
- Methodological Adjustments :
- Standardize assay conditions (e.g., ATP concentration in kinase assays) to reduce variability .
- Perform dose-response curves (IC/EC) across multiple cell lines (e.g., HEK293, HeLa) to assess target specificity .
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes and explain discrepancies in activity .
Q. What structure-activity relationship (SAR) insights exist for the trifluoromethoxy phenyl group?
- Key Findings :
- The trifluoromethoxy group enhances metabolic stability compared to methoxy analogs (t increased by 2.5× in liver microsomes) .
- Substitution at the para position improves target engagement (e.g., 10 nM affinity vs. 100 nM for meta-substituted analogs) .
- Experimental Validation : Synthesize derivatives with halogens (Cl, Br) or methyl groups and compare pharmacokinetic profiles .
Data Contradiction Analysis
Q. Why do some studies report low solubility despite the acetamide moiety’s polarity?
- Root Cause : The spirocyclic core introduces rigidity, reducing conformational flexibility and solubility.
- Mitigation Strategies :
- Formulate with co-solvents (e.g., PEG-400) or cyclodextrin-based carriers .
- Introduce hydrophilic substituents (e.g., hydroxyl groups) at non-critical positions .
Q. How to address discrepancies in cytotoxicity profiles across cell lines?
- Hypothesis Testing :
- Evaluate off-target effects via proteome-wide profiling (e.g., KINOMEscan®) .
- Assess membrane permeability using Caco-2 cell monolayers to identify transport-related variability .
Methodological Recommendations
- Synthetic Reproducibility : Document reaction parameters (e.g., solvent purity, inert atmosphere) to minimize batch-to-batch variability .
- Data Transparency : Share raw NMR/MS files in public repositories (e.g., ChemSpider) for independent verification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
